[2-[(2,2-Difluoro-1,3-benzodioxol-5-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-[(2,2-Difluoro-1,3-benzodioxol-5-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate is a complex organic compound that features a unique combination of functional groups, including a difluorobenzodioxole moiety, an amino group, and a pyridine carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(2,2-Difluoro-1,3-benzodioxol-5-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 2,2-difluoro-1,3-benzodioxole with appropriate reagents to introduce the amino group. This intermediate is then coupled with 2-methylsulfanylpyridine-3-carboxylic acid under specific conditions to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
[2-[(2,2-Difluoro-1,3-benzodioxol-5-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs .
Scientific Research Applications
Chemistry
In chemistry, [2-[(2,2-Difluoro-1,3-benzodioxol-5-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it valuable for investigating biological pathways and mechanisms .
Medicine
In medicine, the compound is being explored for its potential therapeutic applications. Its unique structure and reactivity may offer advantages in drug design, particularly for targeting specific diseases or conditions .
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its properties can be leveraged to create new polymers, coatings, and other materials with enhanced performance characteristics .
Mechanism of Action
The mechanism of action of [2-[(2,2-Difluoro-1,3-benzodioxol-5-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-1,3-benzodioxole: A related compound with similar structural features but lacking the amino and pyridine carboxylate groups.
2,2-Difluoro-1,3-benzodioxol-5-acetamide: Another derivative with insecticidal activity, differing in the functional groups attached to the benzodioxole core.
Uniqueness
The uniqueness of [2-[(2,2-Difluoro-1,3-benzodioxol-5-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications, from chemical synthesis to potential therapeutic uses .
Properties
IUPAC Name |
[2-[(2,2-difluoro-1,3-benzodioxol-5-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2O5S/c1-26-14-10(3-2-6-19-14)15(22)23-8-13(21)20-9-4-5-11-12(7-9)25-16(17,18)24-11/h2-7H,8H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRMRMWATGKIPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)OCC(=O)NC2=CC3=C(C=C2)OC(O3)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.